Cas no 2166787-10-4 (2-(2-{4-(2-methylpropyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol)

2-(2-{4-(2-methylpropyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-(2-{4-(2-methylpropyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol
- EN300-1275054
- 2166787-10-4
- 2-(2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethoxy)ethan-1-ol
-
- インチ: 1S/C11H21N3O2/c1-10(2)7-12-11-8-13-14(9-11)3-5-16-6-4-15/h8-10,12,15H,3-7H2,1-2H3
- InChIKey: NZWPBJABOFYZGX-UHFFFAOYSA-N
- ほほえんだ: O(CCO)CCN1C=C(C=N1)NCC(C)C
計算された属性
- せいみつぶんしりょう: 227.16337692g/mol
- どういたいしつりょう: 227.16337692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 8
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
2-(2-{4-(2-methylpropyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1275054-0.05g |
2-(2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethoxy)ethan-1-ol |
2166787-10-4 | 0.05g |
$1296.0 | 2023-06-08 | ||
Enamine | EN300-1275054-0.1g |
2-(2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethoxy)ethan-1-ol |
2166787-10-4 | 0.1g |
$1357.0 | 2023-06-08 | ||
Enamine | EN300-1275054-250mg |
2-(2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethoxy)ethan-1-ol |
2166787-10-4 | 250mg |
$1420.0 | 2023-10-01 | ||
Enamine | EN300-1275054-0.25g |
2-(2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethoxy)ethan-1-ol |
2166787-10-4 | 0.25g |
$1420.0 | 2023-06-08 | ||
Enamine | EN300-1275054-10000mg |
2-(2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethoxy)ethan-1-ol |
2166787-10-4 | 10000mg |
$6635.0 | 2023-10-01 | ||
Enamine | EN300-1275054-5000mg |
2-(2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethoxy)ethan-1-ol |
2166787-10-4 | 5000mg |
$4475.0 | 2023-10-01 | ||
Enamine | EN300-1275054-10.0g |
2-(2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethoxy)ethan-1-ol |
2166787-10-4 | 10g |
$6635.0 | 2023-06-08 | ||
Enamine | EN300-1275054-2.5g |
2-(2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethoxy)ethan-1-ol |
2166787-10-4 | 2.5g |
$3025.0 | 2023-06-08 | ||
Enamine | EN300-1275054-1.0g |
2-(2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethoxy)ethan-1-ol |
2166787-10-4 | 1g |
$1543.0 | 2023-06-08 | ||
Enamine | EN300-1275054-5.0g |
2-(2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethoxy)ethan-1-ol |
2166787-10-4 | 5g |
$4475.0 | 2023-06-08 |
2-(2-{4-(2-methylpropyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
2-(2-{4-(2-methylpropyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-olに関する追加情報
Comprehensive Overview of 2-(2-{4-(2-methylpropyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol (CAS No. 2166787-10-4)
The compound 2-(2-{4-(2-methylpropyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol, identified by its CAS No. 2166787-10-4, is a specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique pyrazole core, which is a heterocyclic aromatic organic compound known for its versatility in drug design. The presence of a 2-methylpropyl group and an ethoxyethanol side chain enhances its solubility and bioavailability, making it a promising candidate for various therapeutic applications.
Recent trends in the scientific community highlight a growing interest in pyrazole derivatives, particularly due to their potential in targeting inflammatory pathways and metabolic disorders. Researchers are increasingly exploring the structure-activity relationship (SAR) of such compounds to optimize their efficacy. The CAS No. 2166787-10-4 is often discussed in forums and publications focusing on small molecule inhibitors and kinase modulation, reflecting its relevance in modern drug discovery.
From a synthetic chemistry perspective, the preparation of 2-(2-{4-(2-methylpropyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol involves multi-step organic reactions, including nucleophilic substitution and etherification. These methods are well-documented in peer-reviewed journals, emphasizing the compound's reproducibility and scalability. Its molecular weight and logP value are critical parameters for researchers evaluating its pharmacokinetic properties, often searched in databases like PubChem and ChemSpider.
In the context of AI-driven drug discovery, CAS No. 2166787-10-4 has been flagged as a molecule of interest due to its low toxicity profile and high binding affinity to specific protein targets. Computational models, such as molecular docking simulations, frequently incorporate this compound to predict its interactions with enzymes like COX-2 or PI3K. Such applications align with the broader industry shift toward precision medicine and personalized therapeutics.
The commercial availability of 2-(2-{4-(2-methylpropyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol through specialty chemical suppliers has facilitated its adoption in academic and industrial labs. Quality control protocols, including HPLC purity analysis and NMR spectroscopy, ensure its suitability for high-throughput screening. Frequently asked questions (FAQs) in search engines revolve around its storage conditions, solubility in DMSO, and compatibility with biological assays, underscoring its practical utility.
Looking ahead, the compound's potential extends beyond traditional medicine. Innovations in green chemistry are exploring eco-friendly synthesis routes for pyrazole-based molecules, reducing environmental impact. Additionally, its role in nanotechnology—particularly in drug delivery systems—is an emerging area of study. As the scientific community continues to unravel the full scope of CAS No. 2166787-10-4, its integration into next-generation therapies appears increasingly likely.
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